

2,4-dimethyloxazole-5-carboxylic acid CAS 2510-37-4

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Compound of Interest

Compound Name: 2,4-dimethyloxazole-5-carboxylic acid

Cat. No.: B123406

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An In-depth Technical Guide on **2,4-dimethyloxazole-5-carboxylic acid** (CAS 2510-37-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,4-dimethyloxazole-5-carboxylic acid** (CAS: 2510-37-4), a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The oxazole ring system is a "privileged scaffold" known to be a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.^{[1][2][3][4][5][6][7][8][9][10][11][12][13]} This document consolidates available chemical data, proposes a viable synthetic pathway, provides predicted spectroscopic data for characterization, and discusses potential applications in drug discovery. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, this guide leverages established principles of organic chemistry and spectroscopy, alongside data from structurally related molecules, to provide a robust technical profile.

Chemical and Physical Properties

2,4-dimethyloxazole-5-carboxylic acid is a substituted aromatic heterocycle. Its key identifiers and computed physical properties are summarized below.

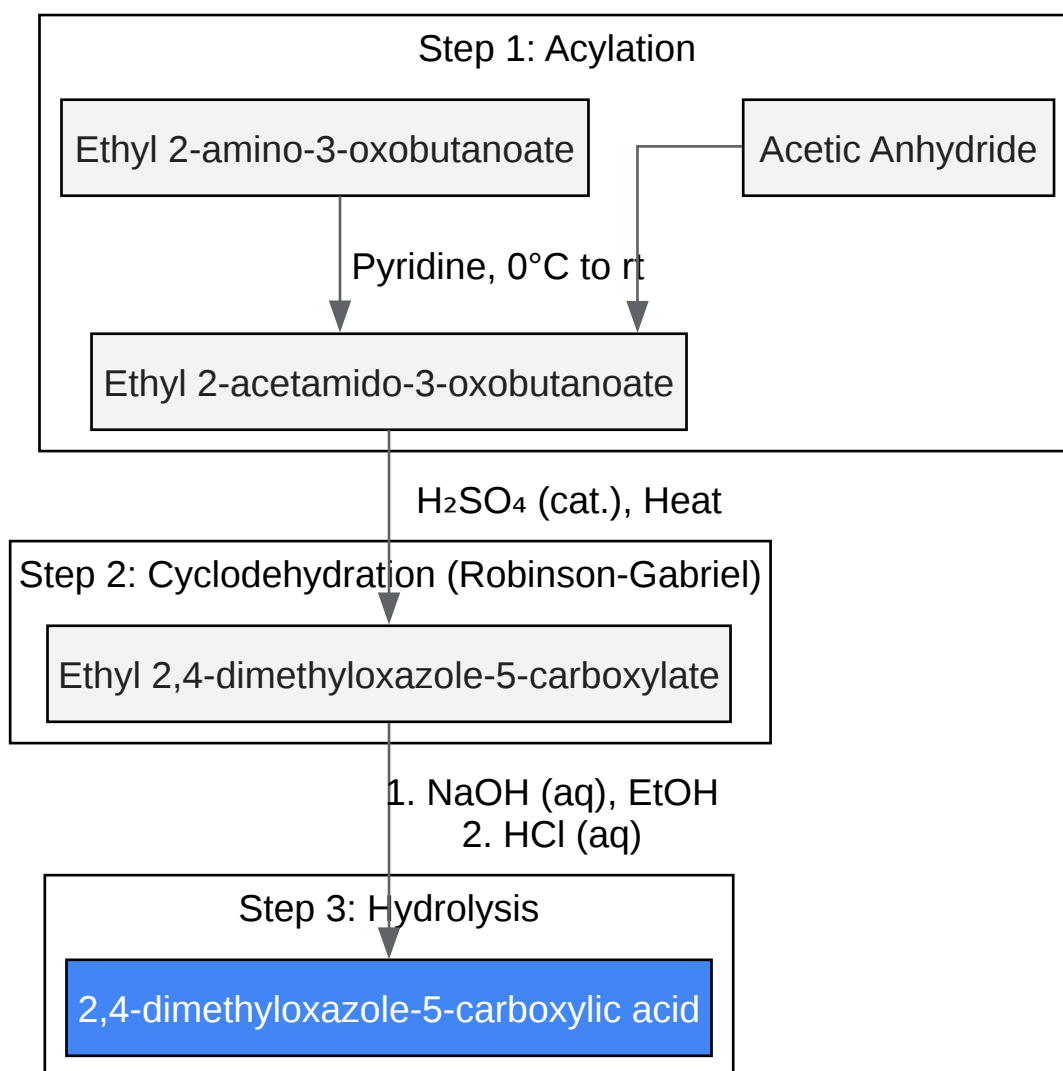
Property	Value
CAS Number	2510-37-4
Molecular Formula	C ₆ H ₇ NO ₃
Molecular Weight	141.12 g/mol
IUPAC Name	2,4-dimethyl-1,3-oxazole-5-carboxylic acid
Appearance (Predicted)	White to off-white crystalline solid
Melting Point (Predicted)	>200 °C (decomposes)
Solubility (Predicted)	Soluble in polar organic solvents (e.g., DMSO, Methanol)
pKa (Predicted)	~3-4 (for the carboxylic acid)

Synthesis and Reaction Chemistry

While a specific, published experimental protocol for the synthesis of **2,4-dimethyloxazole-5-carboxylic acid** is not readily available, a plausible and efficient route can be designed based on well-established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or variations thereof.^{[14][15][16][17]} A proposed two-step synthesis starting from ethyl 2-amino-3-oxobutanoate is outlined below.

Proposed Synthetic Pathway

The synthesis involves the acylation of an α -amino ketone followed by a cyclodehydration reaction to form the oxazole ring. The resulting ester is then hydrolyzed to yield the target carboxylic acid.



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Caption: Proposed synthesis workflow for **2,4-dimethyloxazole-5-carboxylic acid**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

- To a solution of ethyl 2-amino-3-oxobutanoate (1.0 eq) in dichloromethane (DCM, 0.5 M) cooled to 0 °C, add pyridine (1.2 eq).
- Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO_3 (aq), and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of Ethyl 2,4-dimethyloxazole-5-carboxylate

- Add concentrated sulfuric acid (e.g., 2.0 eq) to the crude ethyl 2-acetamido-3-oxobutanoate (1.0 eq).[\[14\]](#)[\[15\]](#)
- Heat the mixture to 100 °C for 1-2 hours. The reaction should be monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
- Neutralize the solution with a saturated solution of NaHCO_3 .
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the residue via silica gel chromatography to obtain the oxazole ester.

Step 3: Hydrolysis to **2,4-dimethyloxazole-5-carboxylic acid**

- Dissolve the purified ethyl 2,4-dimethyloxazole-5-carboxylate (1.0 eq) in a mixture of ethanol and 2M aqueous sodium hydroxide (e.g., 1:1 v/v).[\[18\]](#)
- Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
- Cool the reaction mixture and remove the ethanol under reduced pressure.
- Acidify the remaining aqueous solution to pH 2-3 with 2M HCl at 0 °C.

- The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, **2,4-dimethyloxazole-5-carboxylic acid**.

Spectroscopic Analysis (Predicted)

No specific experimental spectra for **2,4-dimethyloxazole-5-carboxylic acid** are publicly available. The following tables summarize the predicted spectroscopic data based on the compound's structure and established spectroscopic principles for similar molecules.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.0	Broad Singlet	1H	-COOH
~2.55	Singlet	3H	-CH ₃ (at C2)
~2.40	Singlet	3H	-CH ₃ (at C4)

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~162.0	C=O (Carboxyl)
~159.5	C2 (Oxazole)
~148.0	C4 (Oxazole)
~125.0	C5 (Oxazole)
~14.0	-CH ₃ (at C2)
~11.5	-CH ₃ (at C4)

Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~2950	Medium	C-H stretch (aliphatic)
1725-1700	Strong	C=O stretch (Carboxylic acid)
1610-1580	Medium	C=N stretch (Oxazole ring)
1320-1210	Strong	C-O stretch (Carboxylic acid)
1150-1050	Medium	C-O-C stretch (Oxazole ring)

Predicted Mass Spectrometry Fragmentation

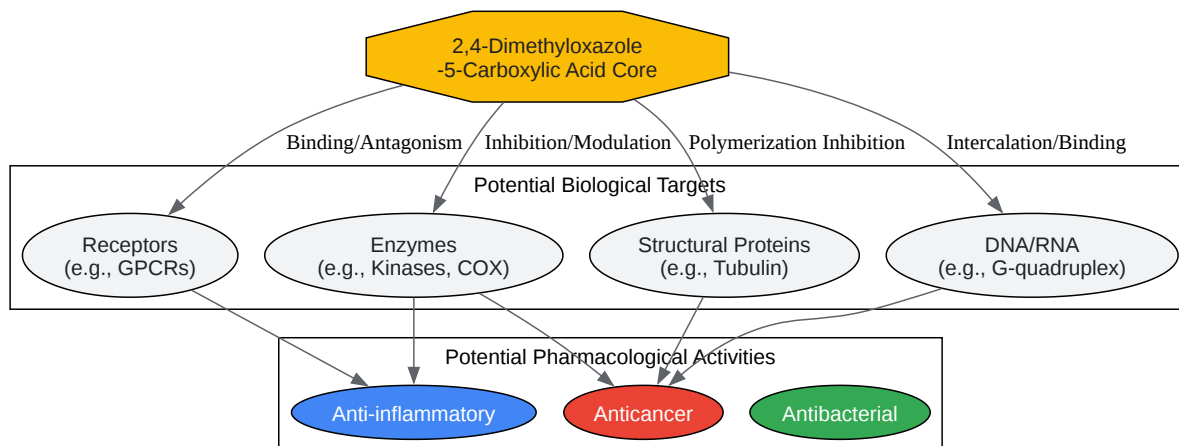
m/z Value	Proposed Fragment Identity
141	[M] ⁺ (Molecular Ion)
124	[M - OH] ⁺
96	[M - COOH] ⁺
97	[M - CO ₂] ⁺

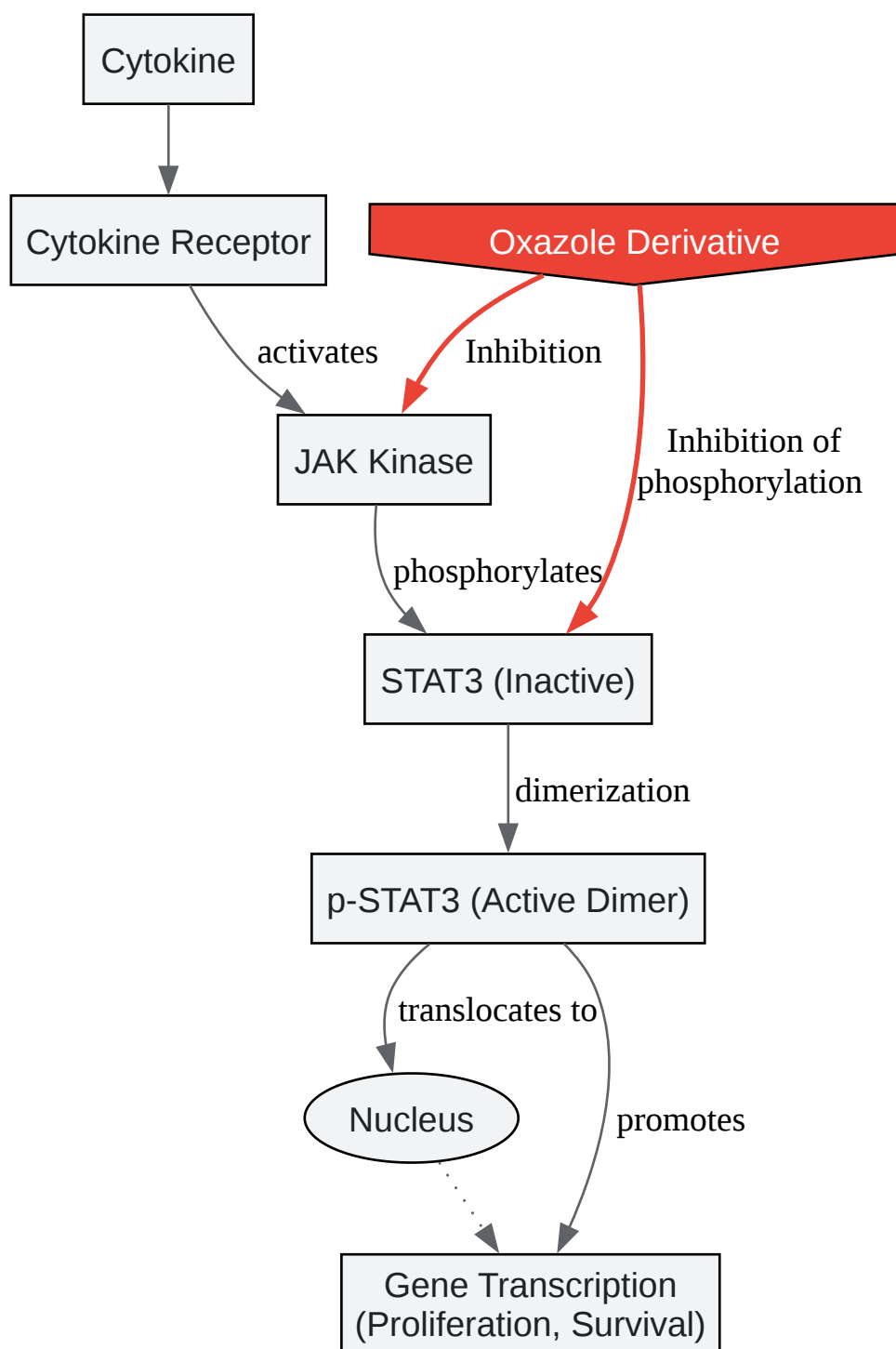
Applications in Research and Drug Discovery

The oxazole scaffold is a key feature in many natural products and synthetic pharmaceuticals, recognized for its ability to interact with a wide range of biological targets.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[27\]](#)

The Oxazole Ring as a Privileged Scaffold

The oxazole nucleus is considered a "privileged scaffold" because its framework can serve as a versatile template for developing ligands for diverse biological targets. Its electronic properties and ability to act as a hydrogen bond acceptor contribute to its favorable interactions with enzymes and receptors.[\[11\]](#)[\[12\]](#)





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